molecular formula C16H20N4O B6448817 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549048-95-3

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No. B6448817
M. Wt: 284.36 g/mol
InChI Key: CKZJMVOZJBCAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine (2-PMP) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It has been used in various fields such as chemistry, pharmacology, and biochemistry. 2-PMP has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-oxidant agent. It has also been used as a tool for studying the mechanism of action of other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine' involves the reaction of 4-(bromomethyl)pyridine with 4-piperidinemethanol to form 1-[(pyridin-4-yl)methyl]piperidine. This intermediate is then reacted with 2-(chloromethoxy)pyrazine to yield the final product.

Starting Materials
4-(bromomethyl)pyridine, 4-piperidinemethanol, 2-(chloromethoxy)pyrazine

Reaction
Step 1: 4-(bromomethyl)pyridine is reacted with 4-piperidinemethanol in the presence of a base such as potassium carbonate to yield 1-[(pyridin-4-yl)methyl]piperidine., Step 2: 1-[(pyridin-4-yl)methyl]piperidine is then reacted with 2-(chloromethoxy)pyrazine in the presence of a base such as sodium hydride to yield the final product, 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine.

Scientific Research Applications

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has been used in a variety of scientific research applications. It has been used as a model compound for the study of the mechanism of action of other compounds, as well as for the study of drug metabolism. It has also been used in the study of the pharmacology of other drugs, as well as in the study of the biochemical and physiological effects of other compounds. Additionally, 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has been used in the study of the mechanism of action of cancer-fighting drugs, as well as in the study of the anti-inflammatory and anti-oxidant properties of other compounds.

Mechanism Of Action

The mechanism of action of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is not fully understood. However, it is believed to interact with a variety of enzymes and receptors in the body. Specifically, it is believed to interact with the cytochrome P450 enzyme system, as well as with the serotonin and dopamine receptors. Additionally, it is believed to interact with the glucocorticoid receptor, which is involved in the regulation of inflammation and stress.

Biochemical And Physiological Effects

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines. In vivo studies have also shown that 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has an inhibitory effect on the growth of cancer cells. Additionally, it has been shown to have a protective effect against the development of certain types of cancer.

Advantages And Limitations For Lab Experiments

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. One of the main limitations of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential future directions for 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine are numerous. One potential direction is the development of more efficient and cost-effective synthetic methods for the production of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine. Additionally, further research could be done to better understand the mechanism of action of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine and its potential applications in the treatment of various diseases. Furthermore, further research could be done to explore the potential of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine as an anti-inflammatory, anti-cancer, and anti-oxidant agent. Finally, further research could be done to explore the potential of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine as a tool for studying the mechanism of action of other compounds.

properties

IUPAC Name

2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-5-17-6-2-14(1)12-20-9-3-15(4-10-20)13-21-16-11-18-7-8-19-16/h1-2,5-8,11,15H,3-4,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJMVOZJBCAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine

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